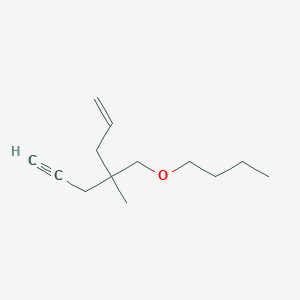
4-(Butoxymethyl)-4-methylhept-1-en-6-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butoxymethyl)-4-methylhept-1-en-6-yne is an organic compound with a unique structure that includes both an alkyne and an alkene functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-4-methylhept-1-en-6-yne can be achieved through several methods. One common approach involves the reaction of a suitable alkyne with a butoxymethylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Butoxymethyl)-4-methylhept-1-en-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes.
Scientific Research Applications
4-(Butoxymethyl)-4-methylhept-1-en-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Butoxymethyl)-4-methylhept-1-en-6-yne involves its interaction with molecular targets through its reactive functional groups. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect biological pathways and processes, making the compound valuable in research and development.
Comparison with Similar Compounds
Similar Compounds
4-(Butoxymethyl)-2-methoxyphenol: This compound shares the butoxymethyl group but has a different core structure.
2-(tert-butoxymethyl)-1-[N-(4-methylbenzenesulfonyl)(4-methylphenoxy)imidoyl]aziridine: Another compound with a butoxymethyl group, used in stereoselective synthesis.
Uniqueness
4-(Butoxymethyl)-4-methylhept-1-en-6-yne is unique due to its combination of alkyne and alkene functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
61753-48-8 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
4-(butoxymethyl)-4-methylhept-1-en-6-yne |
InChI |
InChI=1S/C13H22O/c1-5-8-11-14-12-13(4,9-6-2)10-7-3/h2,7H,3,5,8-12H2,1,4H3 |
InChI Key |
WHDTWOOFPIESBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(C)(CC=C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14562704.png)
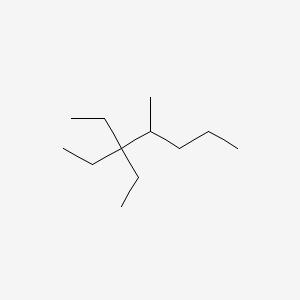
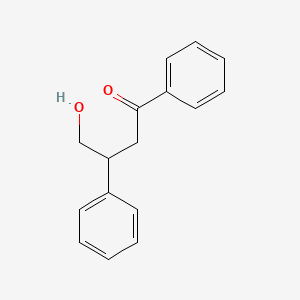
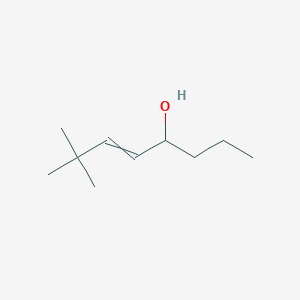
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)-](/img/structure/B14562737.png)
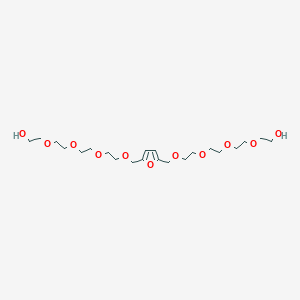
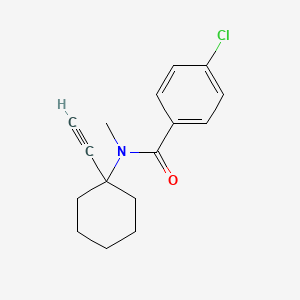
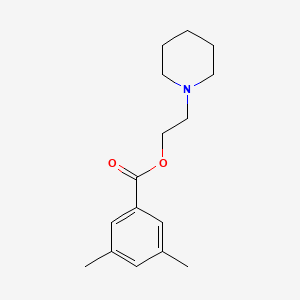
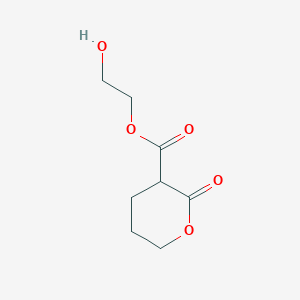
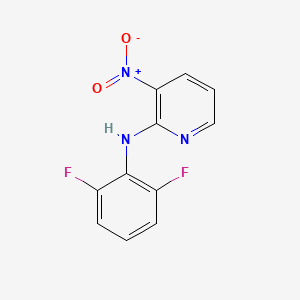
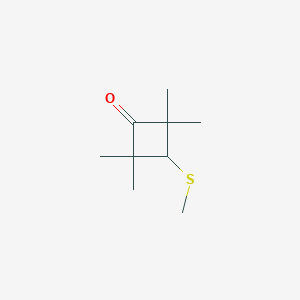
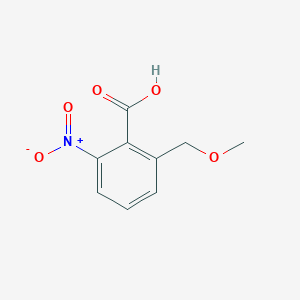
![2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14562779.png)
